![molecular formula C19H17ClN4O4 B2420595 4-[(biphenyl-4-ylsulfonyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide CAS No. 1105196-18-6](/img/structure/B2420595.png)

4-[(biphenyl-4-ylsulfonyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

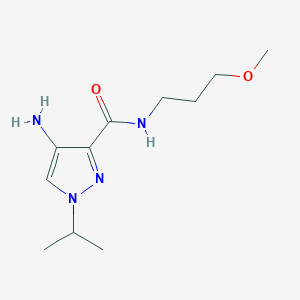

The compound “4-[(biphenyl-4-ylsulfonyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide” is a type of sulfonamide that combines sulfonamide and benzodioxane fragments in its structure . Sulfonamides are known for their exceptional bioactivities against numerous infections and bacterial strains .

Synthesis Analysis

The synthesis of this compound involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which is then treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis

The molecular structure of this compound was confirmed by various spectroscopic techniques including IR, 1H NMR, and EI-MS .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride, followed by treatment with different alkyl/aralkyl halides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 415 g/mol and a melting point of 87°C .Aplicaciones Científicas De Investigación

Histone Deacetylase Inhibition and Cancer Research

Compounds structurally related to 4-[(biphenyl-4-ylsulfonyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide, such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), have been identified as orally active histone deacetylase (HDAC) inhibitors. These inhibitors play a significant role in blocking cancer cell proliferation and inducing apoptosis, highlighting their potential as anticancer drugs. HDAC inhibitors like MGCD0103 selectively inhibit HDACs 1-3 and 11, which are critical for cancer cell growth and survival, thus presenting a promising avenue for cancer therapy research (Zhou et al., 2008).

Anticonvulsant Activity

Another area of interest is the investigation of benzamide derivatives for their anticonvulsant properties. Compounds such as 4-amino-N-(2,6-dimethylphenyl)benzamide, and its analogs, have been synthesized and evaluated for their efficacy in several anticonvulsant models. These studies provide valuable insights into the potential of benzamide derivatives in treating seizure disorders, showcasing their superiority to traditional anticonvulsants like phenytoin in certain models (Lambert et al., 1995).

Enzyme Inhibition for Medicinal Chemistry

The synthesis and biological evaluation of various benzamide derivatives, including studies on their potential as inhibitors of human recombinant alkaline phosphatase and ecto-5′-nucleotidases, have opened new pathways for medicinal chemistry applications. These compounds, through their inhibitory activity, hold promise for binding to nucleotide protein targets, suggesting a broad spectrum of potential therapeutic applications (Saeed et al., 2015).

Material Science and Polymeric Materials

In material science, derivatives of benzamide and related compounds have been used in the synthesis and characterization of polyimides and polyamides. These materials, known for their thermal and mechanical stability, find applications in creating high-adhesion, curl-free laminates for electronic applications. The investigation into the properties of these polymers highlights the versatility of benzamide derivatives in contributing to advancements in material science (Chen et al., 1994).

Mecanismo De Acción

Target of Action

Similar compounds that combine sulfonamide and benzodioxane fragments in their framework have been reported to exhibit antibacterial properties . They are known to inhibit bacterial strains such as Escherichia coli and Bacillus subtilis .

Mode of Action

Sulfonamides, a group of compounds to which this molecule belongs, are known to inhibit the synthesis of folic acid in bacteria, thereby preventing their growth .

Biochemical Pathways

Sulfonamides are known to interfere with the synthesis of folic acid, a vital component in the production of nucleic acids in bacteria .

Pharmacokinetics

Sulfonamides, a group of compounds to which this molecule belongs, are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth. This is achieved by interfering with the synthesis of folic acid, a vital component in the production of nucleic acids in bacteria .

Action Environment

Factors such as ph, temperature, and presence of other substances can potentially affect the action of similar compounds .

Direcciones Futuras

Propiedades

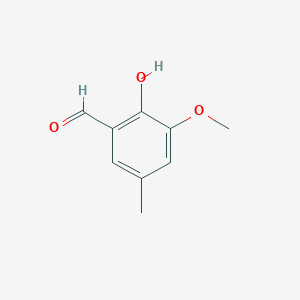

IUPAC Name |

1-[4-(3-chlorophenyl)-3-oxopyrazin-2-yl]-3-(3,4-dimethoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4O4/c1-27-15-7-6-13(11-16(15)28-2)22-19(26)23-17-18(25)24(9-8-21-17)14-5-3-4-12(20)10-14/h3-11H,1-2H3,(H2,21,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEWMRNFKMWIBIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)NC2=NC=CN(C2=O)C3=CC(=CC=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(2-Chlorophenyl)-3-isoxazolyl]methyl 3-chlorobenzenecarboxylate](/img/structure/B2420514.png)

![7-chloro-4-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2420516.png)

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2420518.png)

![[2-Nitro-4-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2420519.png)

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2420521.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2420522.png)

![3-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2420525.png)

![7-(1,3-Benzodioxol-5-yl)-2-(2-fluorophenyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2420531.png)

![Methyl 5-([1,1'-biphenyl]-4-yl)isoxazole-3-carboxylate](/img/structure/B2420533.png)

![N-(2-chloro-4-methylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2420535.png)